molecular formula C15H15N3O6S B2864191 Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate CAS No. 338423-44-2

Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate

Cat. No.: B2864191
CAS No.: 338423-44-2
M. Wt: 365.36
InChI Key: YMQVOQRNZOIUCX-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate (CAS: 338423-44-2) is a pyrimidine derivative characterized by a methoxy group at position 5, a 3-nitrophenoxy substituent at position 4, and a sulfanylacetate side chain at position 2 of the pyrimidine ring. Its molecular formula is C₁₅H₁₅N₃O₆S, with a molecular weight of 365.37 g/mol .

Properties

IUPAC Name

ethyl 2-[5-methoxy-4-(3-nitrophenoxy)pyrimidin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-3-23-13(19)9-25-15-16-8-12(22-2)14(17-15)24-11-6-4-5-10(7-11)18(20)21/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQVOQRNZOIUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is synthesized via cyclocondensation reactions. A common method involves reacting ethyl 3-(3-nitrophenoxy)-3-oxopropanoate with guanidine derivatives under basic conditions.

Representative Reaction:
$$
\text{Ethyl 3-(3-nitrophenoxy)-3-oxopropanoate} + \text{Guanidine hydrochloride} \xrightarrow{\text{NaOEt, EtOH}} \text{5-Methoxy-4-(3-nitrophenoxy)pyrimidin-2-amine}
$$
This step achieves 65–72% yield when conducted in ethanol at 80°C for 12 hours.

Introduction of the 3-Nitrophenoxy Group

The nitrophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) on a chloropyrimidine intermediate. For example, 4-chloro-5-methoxy-2-(methylsulfonyl)pyrimidine reacts with 3-nitrophenol in dimethylformamide (DMF) using potassium carbonate as a base.

Conditions:

  • Solvent: DMF
  • Base: K₂CO₃
  • Temperature: 120°C, 8 hours
  • Yield: 58%

Sulfanyl Acetylation

The sulfanyl acetate group is introduced through a thioetherification reaction. A chloropyrimidine intermediate reacts with ethyl 2-mercaptoacetate in the presence of a mild base:

$$
\text{4-Chloro-5-methoxy-2-pyrimidinyl derivative} + \text{Ethyl 2-mercaptoacetate} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound}
$$
Triethylamine in tetrahydrofuran (THF) at 25°C affords 70–75% yield, with minimal side-product formation.

Esterification and Final Product Isolation

Esterification is often integrated into earlier steps, but standalone purification may involve recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents.

Optimization of Reaction Conditions

Solvent and Base Selection

  • DMF vs. Toluene: DMF enhances SNAr reactivity for nitrophenoxy introduction (yield increase from 45% to 58%), while toluene is preferred for thioetherification to reduce solvolysis.
  • Base Impact: Sodium hydride (NaH) improves thiolate anion generation but requires anhydrous conditions, whereas K₂CO₃ offers safer handling.

Temperature and Catalysis

  • Nitrophenoxy Substitution: Elevated temperatures (120°C) are critical for overcoming aromatic ring deactivation by the nitro group.
  • Acid Catalysis: Dilute hydrochloric acid (HCl) accelerates pyrimidine cyclization but risks ester hydrolysis if improperly quenched.

Comparative Analysis of Methodologies

Method Reagents Conditions Yield Purity
SNAr with DMF/K₂CO₃ 3-Nitrophenol, K₂CO₃ 120°C, 8 hrs 58% 95%
Thioetherification Ethyl 2-mercaptoacetate, Et₃N THF, 25°C, 6 hrs 75% 98%
Cyclocondensation Guanidine HCl, NaOEt EtOH, 80°C, 12 hrs 68% 91%

Challenges and Troubleshooting

Regioselectivity Issues

Competing substitution at pyrimidine positions 2 and 4 is mitigated by using bulkier leaving groups (e.g., mesyl instead of chloro) to direct reactivity.

Nitro Group Sensitivity

The 3-nitrophenoxy group necessitates inert atmospheres during reactions to prevent reduction or decomposition.

Purification Difficulties

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted 3-nitrophenol and dimeric by-products.

Industrial-Scale Synthesis Considerations

  • Continuous Flow Reactors: Evitachem reports a 15% yield increase when using flow chemistry for pyrimidine cyclization, reducing reaction time from 12 to 3 hours.
  • Solvent Recovery: Toluene and DMF are recycled via distillation, lowering production costs by ~20%.

Physicochemical Characterization

Property Value Source
Molecular Formula C₁₅H₁₅N₃O₆S Sigma-Aldrich
Molecular Weight 365.37 g/mol
InChI Key YMQVOQRNZOIUCX-UHFFFAOYSA-N
Melting Point 112–114°C

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and protease activators. Derivatives with modified phenoxy groups exhibit enhanced bioactivity in preclinical models.

Chemical Reactions Analysis

Types of Reactions: : Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is versatile in its reactivity:

  • Oxidation: Typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, transforming it into sulfoxide or sulfone derivatives.

  • Reduction: Commonly involves hydrogenation reactions, often catalyzed by palladium, resulting in the reduction of the nitro group.

  • Substitution: Involves replacing functional groups within the molecule, facilitated by nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions: : Reagents such as nitric acid for nitration, ethanol for esterification, and various oxidizing or reducing agents for specific transformations are integral. Conditions vary from acidic to basic environments, typically requiring precise temperature control and inert atmospheres to prevent undesired side reactions.

Major Products: : The primary products include sulfoxides, sulfones, nitro-reduced derivatives, and substituted analogs, each valuable in its own right for further research or application.

Scientific Research Applications

Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is extensively used in:

  • Chemistry: : As a precursor in the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

  • Biology: : Employed in the creation of bioactive compounds for drug discovery and biochemical pathway analysis.

  • Medicine: : A critical intermediate in the development of pharmaceuticals targeting specific cellular mechanisms or disease pathways.

  • Industry: : Used in the production of dyes, agrochemicals, and materials science for creating advanced materials with desired properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

  • Molecular Targets: : Often enzymes or receptors where the functional groups of the compound can form reversible or irreversible bonds.

  • Pathways Involved: : Depending on the application, it can modulate biochemical pathways, inhibit or activate enzyme activity, or participate in signaling cascades essential for cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate and related pyrimidine/thioether derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound (Target Compound) C₁₅H₁₅N₃O₆S 365.37 5-methoxy, 4-(3-nitrophenoxy), 2-sulfanylacetate High polarity due to nitro group; potential use in nitroaromatic reactions or as a bioactive intermediate.
Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidin-4-yl)sulfanyl]acetate C₂₀H₁₈ClN₃O₂S₂ 440.00 4-chlorophenylsulfanylmethyl, phenyl at C2 Enhanced lipophilicity due to chlorophenyl and phenyl groups; possible antimicrobial or pesticidal activity.
Ethyl 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetate C₁₃H₁₆N₄O₂S 292.36 1,5-dimethylpyrazole at C4 Compact structure with a heterocyclic substituent; potential kinase inhibition due to pyrazole’s chelating properties.
Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate C₂₂H₂₂N₂O₄S 410.13 Styryl, cyano, ethoxycarbonyl at pyridine ring Extended conjugation (styryl) for UV absorption; applications in materials science or fluorescence probes.
Ethyl 2-{5-[(6-methoxy-2-oxo-2H-3-chromenyl)sulfanyl]-4-nitro-3-thienyl}acetate C₁₈H₁₆N₂O₇S₂ 436.45 Chromenyl (coumarin derivative), nitro, thienyl Photoactive properties from chromenyl; nitro group may facilitate redox reactions.
Ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate C₁₁H₁₀ClNO₃S 271.72 Chlorobenzoxazole core Benzoxazole’s rigidity enhances metabolic stability; potential use in drug design for CNS targets.
Ethyl 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetate C₉H₁₀N₄O₂S 254.27 Amino, cyano at pyrimidine ring Amino and cyano groups enhance hydrogen bonding; likely intermediate for nucleoside analogs or protease inhibitors.

Key Comparative Insights

Electronic Effects: The target compound’s 3-nitrophenoxy group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution compared to electron-donating groups (e.g., methoxy or amino in other derivatives) . Chlorophenyl and styryl substituents in analogs increase lipophilicity, favoring membrane permeability in biological systems .

Synthetic Accessibility: Derivatives like Ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate are synthesized via nucleophilic substitution (e.g., thiol-chloroacetate coupling), similar to the target compound’s preparation . The target compound’s nitro group may require controlled conditions (e.g., low temperature) to avoid side reactions, unlike the more stable amino or cyano groups in other analogs .

Applications :

  • Nitro-containing derivatives (target compound and ’s thienyl-chromenyl analog) are explored in explosives, dyes, or nitroreductase prodrugs due to redox-active nitro groups .
  • Pyrazole- or benzoxazole-containing analogs show promise in medicinal chemistry for targeted enzyme inhibition .

Biological Activity

Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate (CAS Number: 338423-44-2) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's activity.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a pyrimidine ring, a methoxy group, and a nitrophenoxy moiety. The synthesis typically involves the reaction of ethyl chloroacetate with the corresponding thiol derivative of the pyrimidine, leading to the formation of the thioester linkage central to its biological activity .

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in antimicrobial and anticancer research. The following sections detail specific activities observed in studies.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing sulfur moieties have demonstrated significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The presence of the nitro group is believed to enhance these effects by disrupting bacterial cell wall synthesis.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit cytotoxic effects against cancer cell lines. For example, studies on related pyrimidine derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study focusing on ethyl derivatives demonstrated that compounds with sulfur substitutions exhibited potent antimicrobial activity. The results indicated that these compounds could serve as effective agents against resistant bacterial strains .
  • Cytotoxicity Against Cancer Cells : In vitro studies on pyrimidine derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural variations in enhancing biological activity .

Data Table: Summary of Biological Activities

Activity Type Tested Organisms/Cell Lines Results Reference
AntimicrobialE. coli, S. aureusSignificant inhibition of growth
AnticancerMCF-7 (breast cancer)Induction of apoptosis; reduced viability
AntifungalCandida albicansModerate antifungal activity

Q & A

Q. What are the critical steps and conditions for synthesizing Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate?

The synthesis involves multi-step reactions, starting with pyrimidine derivatives. Key steps include:

  • Nucleophilic substitution for introducing the sulfanyl group, requiring anhydrous conditions and bases like potassium carbonate to facilitate deprotonation .
  • Esterification under reflux with ethanol as the solvent to form the acetate moiety .
  • Optimization with polar aprotic solvents (e.g., dimethylformamide) to enhance reaction rates and yields .
  • Use of continuous flow reactors for scalable production, ensuring consistent temperature control (60–80°C) .

Q. Which spectroscopic and analytical methods are used to confirm the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions and verify the absence of impurities. For example, the methoxy group resonates at ~3.8 ppm in 1H NMR .
  • X-ray Crystallography: Resolves bond lengths and angles, particularly for the pyrimidinyl and nitrophenoxy moieties .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR signals may arise from tautomerism or dynamic exchange processes. Methodological solutions include:

  • 2D NMR Techniques: HSQC and HMBC correlate proton-carbon couplings to resolve overlapping signals .
  • Variable Temperature NMR: Suppresses exchange broadening by cooling samples to –40°C .
  • Computational Validation: Compare experimental data with density functional theory (DFT)-predicted chemical shifts .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in biological systems?

  • Kinetic Assays: Monitor enzyme inhibition (e.g., kinase activity) using fluorescence-based assays (e.g., ADP-Glo™) to determine IC50 values .
  • Isotopic Labeling: Track metabolic pathways via 14C-labeled analogs in cell cultures .
  • Docking Simulations: Predict binding modes with target proteins (e.g., ATP-binding pockets) using Schrödinger Suite or AutoDock .

Q. How do structural modifications influence the compound’s bioactivity and selectivity?

Structure-Activity Relationship (SAR) studies involve:

  • Substituent Variation: Replace the 3-nitrophenoxy group with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) groups to assess potency changes .
  • Prodrug Design: Hydrolyze the ethyl ester to enhance solubility and bioavailability in physiological conditions .
  • Metabolite Profiling: Use LC-MS to identify active metabolites and their pharmacokinetic profiles .

Methodological Notes

  • Controlled Reaction Conditions: Ensure anhydrous environments for sulfanyl group incorporation to prevent oxidation .
  • Data Reproducibility: Validate synthetic protocols across ≥3 independent batches with statistical analysis (e.g., ANOVA) .
  • Ethical Compliance: Adhere to OECD guidelines for in vitro and in vivo toxicity testing during preclinical evaluation .

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